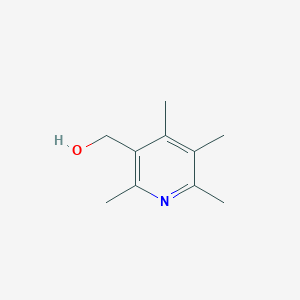
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of 1,4-dichloroanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylethynyl groups can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives with altered photophysical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
科学的研究の応用
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a reagent in chemiluminescence research and as a dopant for organic semiconductors in OLEDs.
Biology: Studied for its fluorescence properties, making it useful in bioimaging and as a fluorescent probe.
作用機序
The mechanism by which 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including chemiluminescence and bioimaging. The molecular targets and pathways involved include interactions with other aromatic compounds and biological molecules, facilitating energy transfer and fluorescence.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum efficiency and use in lightsticks.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: Used as a photoinitiator for polymerization reactions.
Uniqueness
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and stability. This compound exhibits distinct photophysical properties compared to its analogs, making it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
特性
CAS番号 |
80034-19-1 |
|---|---|
分子式 |
C30H16Cl2 |
分子量 |
447.3 g/mol |
IUPAC名 |
1,4-dichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-27-19-20-28(32)30-26(18-16-22-11-5-2-6-12-22)24-14-8-7-13-23(24)25(29(27)30)17-15-21-9-3-1-4-10-21/h1-14,19-20H |
InChIキー |
WIGAOZAIIOXKBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
